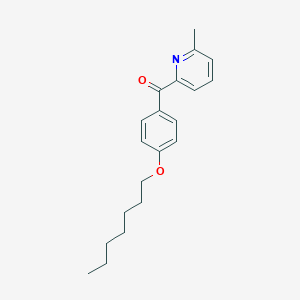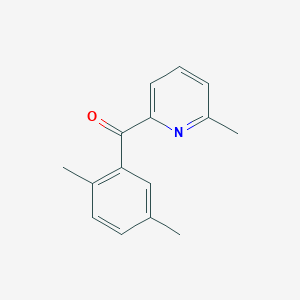
2-(4-Chlorobenzoyl)-3-methylpyridine
Descripción general
Descripción
2-(4-Chlorobenzoyl)-3-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Chloro-3-methyl-2-pyridinecarboxylic acid benzamide or CP-532,903.
Aplicaciones Científicas De Investigación
Hydrogen Bonded Supramolecular Association
- Study Overview : Research on molecular salts involving 2-amino-4-methylpyridine with various aromatic carboxylic acids, including chloro and methylbenzoic acids, has revealed the formation of organic salts with supramolecular frameworks. These salts exhibit extensive classical hydrogen bonds and other noncovalent interactions, contributing to the crystal packing and structure of these compounds (Khalib et al., 2014).
Synthesis of Cognition Enhancer Drug Candidates
- Study Overview : The research on the efficient functionalization of 2-fluoro-4-methylpyridine for the synthesis of cognition enhancer drug candidates demonstrates the significance of this compound in the development of novel therapeutic agents (Pesti et al., 2000).
Salts Formation and Structural Elucidation
- Study Overview : The reaction of 2-amino-3-methylpyridine and related compounds with various acids led to the formation of molecular salts. These salts' structures, elucidated through various spectroscopic methods, highlight the role of hydrogen bonding and non-covalent interactions in their supramolecular architecture (Hanif et al., 2020).
Hydrogen-Bonded Ion Networks
- Study Overview : In a study involving 2-amino-6-methylpyridin-1-ium and related compounds, researchers observed the formation of two-dimensional networks of hydrogen-bonded ions, demonstrating the compound's role in creating complex molecular structures (Waddell et al., 2011).
Electrophoretic Separation
- Study Overview : The use of 2-, 3-, and 4-substituted methylpyridines, including 2-(4-Chlorobenzoyl)-3-methylpyridine, in investigating the relationships between pH and separation in capillary electrophoresis has been documented. This research highlights the compound's relevance in analytical chemistry (Wren, 1991).
Photochemical Dimerization
- Study Overview : Research on the ultraviolet irradiation of 2-aminopyridine and its derivatives, including 2-(4-Chlorobenzoyl)-3-methylpyridine, resulted in the formation of 1,4-dimers. This study provides insights into the photochemical properties of these compounds (Taylor & Kan, 1963).
Purification of Photochlorinated Products
- Study Overview : The study on the separation and purification of photochlorinated products of 3-methylpyridine, including 2-(4-Chlorobenzoyl)-3-methylpyridine, demonstrates the compound's significance in the production of intermediates for medicines and pesticides (Su Li, 2005).
Synthesis and Characterization
- Study Overview : Research on the synthesis of 2-chloro-3-amino-4-methylpyridine, which is structurally related to 2-(4-Chlorobenzoyl)-3-methylpyridine, highlights the compound's importance in the field of organic chemistry and its potential in various applications (Fan, 2008).
Corrosion Inhibition
- Study Overview : The use of 2-amino-4-methylpyridine in investigating its effect on the corrosion behavior of mild steel in acidic solutions provides an example of the practical applications of similar compounds in industrial settings (Mert et al., 2014).
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDLYNVXJOJFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium trifluoro[(propan-2-yloxy)methyl]boranuide](/img/structure/B1391953.png)
![5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391955.png)


![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)


![(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1391966.png)





